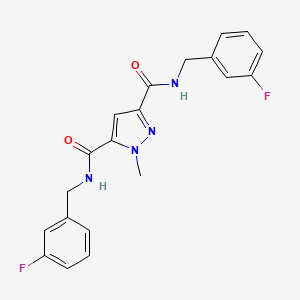![molecular formula C18H15BrN4O3 B10954474 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide](/img/structure/B10954474.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 1H-pyrazole to obtain 4-bromo-1H-pyrazole. This intermediate is then reacted with benzyl chloride to form 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzene. The final step involves the amidation of this intermediate with 2-methyl-4-nitroaniline under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted pyrazole derivatives.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play a role in binding interactions and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the combination of its pyrazole ring, bromine substitution, and benzamide group. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C18H15BrN4O3 |
|---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C18H15BrN4O3/c1-12-8-16(23(25)26)6-7-17(12)21-18(24)14-4-2-13(3-5-14)10-22-11-15(19)9-20-22/h2-9,11H,10H2,1H3,(H,21,24) |
InChI Key |
ACOLNODOMJJWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(2-Chlorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10954404.png)
![1-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10954412.png)


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10954426.png)
![2-[4-(difluoromethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954427.png)
![Ethyl 2-{5-[(4-chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10954432.png)

![4-{[(E)-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10954441.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10954442.png)

![ethyl 2-{butan-2-yl[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10954456.png)

![1-methyl-4-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10954464.png)
